molecular formula C10H8BrNO2 B6287617 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile CAS No. 2586125-79-1

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

Cat. No.: B6287617
CAS No.: 2586125-79-1
M. Wt: 254.08 g/mol
InChI Key: YWWPWOOSSCMFEC-UHFFFAOYSA-N
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Description

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a bromine atom, a dioxolane ring, and a benzonitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile typically involves the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is unique due to its combination of bromine, dioxolane, and benzonitrile functionalities, which provide enhanced reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWPWOOSSCMFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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